2,2,3,3,6-Pentamethylheptane

Catalog No.
S15120891
CAS No.
62198-82-7
M.F
C12H26
M. Wt
170.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3,6-Pentamethylheptane

CAS Number

62198-82-7

Product Name

2,2,3,3,6-Pentamethylheptane

IUPAC Name

2,2,3,3,6-pentamethylheptane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

InChI

InChI=1S/C12H26/c1-10(2)8-9-12(6,7)11(3,4)5/h10H,8-9H2,1-7H3

InChI Key

LYTFNNQFUUFUDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)(C)C(C)(C)C

2,2,3,3,6-Pentamethylheptane is an organic compound with the molecular formula C12H26C_{12}H_{26}. This hydrocarbon is characterized by its unique structure that includes multiple methyl groups attached to a heptane backbone. Specifically, it features five methyl substituents located at the 2, 3, and 6 positions of the heptane chain. This arrangement contributes to its branched configuration and influences its physical and chemical properties, such as boiling point and reactivity. The compound is typically a colorless to pale yellow liquid at room temperature and has a boiling point of approximately 180 °C .

Typical of aliphatic hydrocarbons:

  • Oxidation: The compound can be oxidized to form alcohols or ketones depending on the oxidizing agents used. Oxidation reactions are significant for producing derivatives that may exhibit different biological activities or chemical properties.
  • Reduction: Reduction processes can convert double bonds (if present in derivatives) into single bonds, leading to the formation of saturated hydrocarbons.
  • Substitution: The methyl groups in this compound can participate in substitution reactions with halogens or other electrophiles, allowing for further functionalization of the molecule .

Research into the biological activity of 2,2,3,3,6-Pentamethylheptane and its derivatives has indicated potential antimicrobial and anticancer properties. Studies have focused on understanding how the structural features of this compound influence its interaction with biological targets. The presence of multiple methyl groups may enhance lipophilicity, affecting membrane permeability and biological efficacy .

The synthesis of 2,2,3,3,6-Pentamethylheptane typically involves several methods:

  • Alkylation Reactions: One common synthetic route is through the alkylation of isobutene with isoprene under acidic conditions using a catalyst such as sulfuric acid. This method allows for the formation of the desired branched structure while controlling reaction conditions to optimize yield and purity.
  • Industrial Production: On a larger scale, continuous flow reactors may be utilized to maintain consistent reaction conditions. Advanced catalytic systems and purification techniques like distillation are employed to ensure high purity products .

2,2,3,3,6-Pentamethylheptane has several applications across various fields:

  • Organic Synthesis: It serves as a valuable building block in organic chemistry for synthesizing more complex molecules.
  • Research: The compound is used as a model system in studies investigating reaction mechanisms and kinetics.
  • Industrial Use: It finds applications in producing specialty chemicals and as an intermediate in polymer synthesis .

Studies exploring the interactions of 2,2,3,3,6-Pentamethylheptane with various molecular targets have revealed insights into its reactivity. The presence of multiple methyl groups enhances steric hindrance but also provides reactive sites for electrophilic attack or coordination with metal ions. Understanding these interactions is crucial for developing new applications in catalysis and drug design .

Several compounds share structural similarities with 2,2,3,3,6-Pentamethylheptane. Here are some notable examples:

Compound NameMolecular FormulaCharacteristics
2,2,4,6,6-PentamethylheptaneC12H26C_{12}H_{26}Saturated hydrocarbon with fewer methyl groups
2,2,4,6-Pentamethyl-3-hepteneC12H22C_{12}H_{22}Contains one double bond; less branched
2,2-DimethylhexaneC8H18C_{8}H_{18}Smaller hydrocarbon; fewer branching points
2-Methyl-3-heptyneC8H14C_{8}H_{14}Contains a triple bond; different reactivity profile

Uniqueness

The uniqueness of 2,2,3,3,6-Pentamethylheptane lies in its specific arrangement of methyl groups and its potential for diverse chemical transformations due to its branched structure. This configuration not only influences its physical properties but also enhances its reactivity compared to more linear or less substituted hydrocarbons. Its ability to undergo various reactions makes it a versatile compound in both research and industrial applications .

XLogP3

5.6

Exact Mass

170.203450829 g/mol

Monoisotopic Mass

170.203450829 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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